molecular formula C18H16F3N3O2S B2809058 2-(3-Cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 937606-22-9

2-(3-Cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B2809058
CAS No.: 937606-22-9
M. Wt: 395.4
InChI Key: OBCYPYNGIWRUEL-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a cyclopropyl group, an ethylthiophenyl group, and a trifluoromethyl group, all attached to a pyrazolopyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyridine core, followed by the introduction of the cyclopropyl, ethylthiophenyl, and trifluoromethyl groups through various substitution reactions. Common reagents used in these steps include cyclopropyl bromide, ethylthiophene, and trifluoromethyl iodide, along with appropriate catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development. Research may focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as enhanced stability, reactivity, or functionality. Its applications could extend to fields like electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid would depend on its specific application. In a pharmaceutical context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid include other pyrazolopyridine derivatives with different substituents. Examples might include:

  • 2-(3-Cyclopropyl-6-(5-methylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
  • 2-(3-Cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(methyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-[3-cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2S/c1-2-10-5-6-13(27-10)12-7-11(18(19,20)21)15-16(9-3-4-9)23-24(8-14(25)26)17(15)22-12/h5-7,9H,2-4,8H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCYPYNGIWRUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3CC(=O)O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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